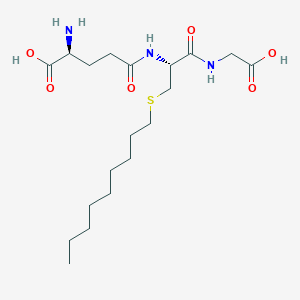
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-nonylglutathione is a compound with the molecular formula C19H35N3O6S. It is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. S-nonylglutathione is characterized by the presence of a nonyl group attached to the sulfur atom of the cysteine residue. This compound is known for its role in various biochemical processes, particularly in the detoxification of harmful substances and the maintenance of cellular redox balance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-nonylglutathione typically involves the reaction of glutathione with nonyl halides under basic conditions. The reaction proceeds through the nucleophilic substitution of the halide by the thiol group of glutathione, resulting in the formation of S-nonylglutathione. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of S-nonylglutathione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
S-nonylglutathione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of S-nonylglutathione disulfide.
Reduction: Regeneration of S-nonylglutathione from its disulfide form.
Substitution: Formation of various alkyl or aryl derivatives of glutathione.
科学的研究の応用
S-nonylglutathione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study thiol-disulfide exchange reactions and redox chemistry.
Biology: Investigated for its role in cellular detoxification processes and as a biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and detoxification.
Industry: Utilized in the development of antioxidant formulations and as an additive in cosmetic products
作用機序
S-nonylglutathione exerts its effects primarily through its thiol group, which can participate in redox reactions and conjugation with electrophilic compounds. The thiol group can reduce reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. Additionally, S-nonylglutathione can conjugate with harmful substances, making them more water-soluble and easier to excrete from the body .
類似化合物との比較
Similar Compounds
- S-hexylglutathione
- S-octylglutathione
- S-decylglutathione
Comparison
S-nonylglutathione is unique due to its specific nonyl group, which imparts distinct physicochemical properties compared to other similar compounds. For instance, S-hexylglutathione and S-octylglutathione have shorter alkyl chains, which may affect their solubility and reactivity. S-decylglutathione, with a longer alkyl chain, may exhibit different interactions with biological membranes and proteins .
特性
分子式 |
C19H35N3O6S |
|---|---|
分子量 |
433.6 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nonylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H35N3O6S/c1-2-3-4-5-6-7-8-11-29-13-15(18(26)21-12-17(24)25)22-16(23)10-9-14(20)19(27)28/h14-15H,2-13,20H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
InChIキー |
LUOWFOMONLCPJP-GJZGRUSLSA-N |
異性体SMILES |
CCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
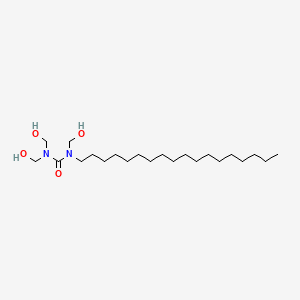
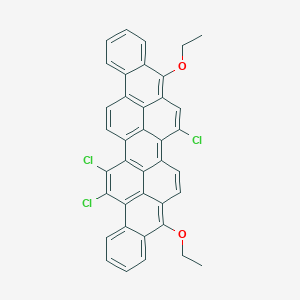


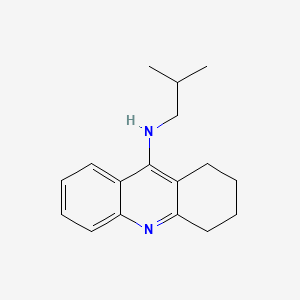
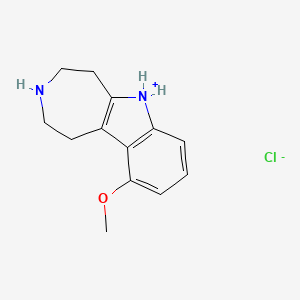

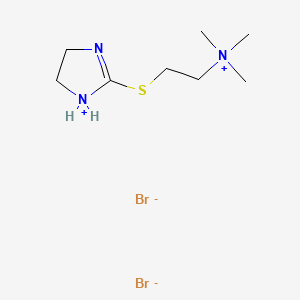
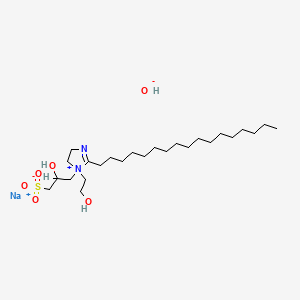
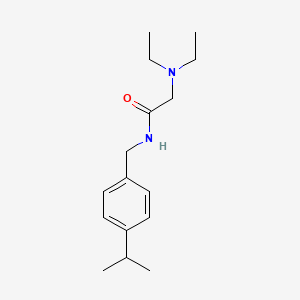
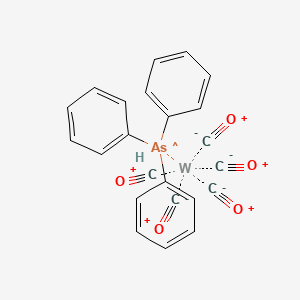
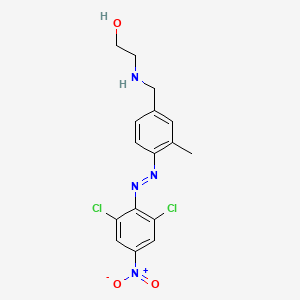
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
